molecular formula C25H30N2O5 B5299272 1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5299272
M. Wt: 438.5 g/mol
InChI Key: QFYCEZRZQYOCMB-XTQSDGFTSA-N
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Description

1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylaminoethyl Group: This can be achieved through nucleophilic substitution reactions using dimethylamine and an appropriate leaving group.

    Benzoylation and Hydroxylation:

    Ethoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols.

    Substitution: New compounds with different functional groups.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, and alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
  • 1-[2-(dimethylamino)ethyl]-4-(4-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-6-32-20-12-9-18(15-16(20)2)23(28)21-22(17-7-10-19(31-5)11-8-17)27(14-13-26(3)4)25(30)24(21)29/h7-12,15,22,28H,6,13-14H2,1-5H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYCEZRZQYOCMB-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OC)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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